molecular formula C22H26N8O2 B2468067 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}piperidine-4-carboxamide CAS No. 2097914-41-3

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}piperidine-4-carboxamide

Cat. No. B2468067
CAS RN: 2097914-41-3
M. Wt: 434.504
InChI Key: PUOAGCHDWBPLFO-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name provides a systematic way of naming chemical substances. The molecular formula gives the types and numbers of atoms in a molecule, while the structural formula shows the arrangement of the atoms .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

This involves determining the physical arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and electron microscopy .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, chemical stability, and reactivity .

Scientific Research Applications

Synthesis and Derivative Formation

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}piperidine-4-carboxamide is involved in the synthesis of novel heterocyclic compounds. For example, research has documented the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and other fused heterobicycles, demonstrating its utility in creating new chemical entities with potential biological activities (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Functionalization and Reaction Studies

In the realm of chemical transformations, this compound has been used in studies exploring unexpected transformation reactions. One study involved the cyclization reaction of N-(4-chlorophenyl)-β-alanine, leading to the formation of various tetrahydropyridine, dihydropyrazolone, and oxazole derivatives (Anusevičius et al., 2014).

Antimicrobial Activity Exploration

There is research focusing on the design and synthesis of analogues involving this compound, particularly targeting antimicrobial activities. For instance, Thiazole-aminopiperidine hybrid analogues were designed and evaluated for their in vitro activity against Mycobacterium tuberculosis, highlighting the compound's potential in antimicrobial drug discovery (Jeankumar et al., 2013).

Potential in Anticancer Research

Additionally, this compound's derivatives have been investigated for their potential as anticancer agents. For example, the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are mitotic inhibitors with significant antitumor activity, has been documented (Temple, Rose, Comber, & Rener, 1987).

Exploring Mechanisms of Drug Interactions

The compound also plays a role in understanding the molecular interaction of antagonists with receptors. For instance, studies on the CB1 cannabinoid receptor have utilized analogues of this compound to understand the binding interactions and conformational dynamics of receptor antagonists (Shim et al., 2002).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This often involves interacting with biological molecules such as proteins or DNA .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes its toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting future research directions. This could be based on the current understanding of the compound, its potential applications, or unanswered questions about it .

properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N8O2/c31-21-6-5-19(29-11-2-9-24-29)27-30(21)14-10-23-22(32)16-7-12-28(13-8-16)20-15-17-3-1-4-18(17)25-26-20/h2,5-6,9,11,15-16H,1,3-4,7-8,10,12-14H2,(H,23,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOAGCHDWBPLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NCCN4C(=O)C=CC(=N4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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